N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The presence of a trifluoromethyl group and a hydroxyl group on the phenyl ring, along with a methanesulfonamide moiety, makes this compound particularly interesting for research in organic chemistry and material science.
Properties
Molecular Formula |
C8H8F3NO3S |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
N-[5-hydroxy-2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)12-7-4-5(13)2-3-6(7)8(9,10)11/h2-4,12-13H,1H3 |
InChI Key |
KVQJXQYCVWVJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the phenyl ring, followed by the attachment of the methanesulfonamide group. Common synthetic routes include:
Electrophilic Aromatic Substitution: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide in the presence of a catalyst.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents such as hydrogen peroxide or hydroxyl radicals.
Sulfonamide Formation: Reaction of the hydroxylated trifluoromethyl phenyl compound with methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Difluoromethyl, monofluoromethyl derivatives.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that interact with the trifluoromethyl and hydroxyl groups.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein function.
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating agent and its strong electron-withdrawing properties.
N-Phenyltrifluoromethanesulfonimide: Used in similar applications but differs in its structural configuration and reactivity.
Uniqueness: N-(5-Hydroxy-2-(trifluoromethyl)phenyl)methanesulfonamide stands out due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring, which imparts unique reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
